molecular formula C24H26N2O7S B2460274 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900012-07-9

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2460274
CAS No.: 900012-07-9
M. Wt: 486.54
InChI Key: XJNMBGGUVBCZSD-UHFFFAOYSA-N
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Description

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C24H26N2O7S and its molecular weight is 486.54. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7S/c1-29-21-13-16(14-22(30-2)24(21)31-3)23-18-5-4-8-25(18)9-10-26(23)34(27,28)17-6-7-19-20(15-17)33-12-11-32-19/h4-8,13-15,23H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNMBGGUVBCZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine and various sulfonyl and phenyl derivatives. The general synthetic route includes:

  • Formation of the Sulfonamide :
    • Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a sulfonyl chloride in the presence of a base (e.g., Na₂CO₃) to yield the sulfonamide derivative.
  • Tetrahydropyrrolo[1,2-a]pyrazine Formation :
    • Further derivatization with appropriate bromo-substituted acetamides to introduce the tetrahydropyrrolo structure.

This multi-step synthesis allows for the introduction of various functional groups that can modulate biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. Specifically:

  • DprE1 Inhibition : A study identified derivatives based on a similar scaffold that exhibited potent inhibition against DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an important target in tuberculosis treatment. These compounds demonstrated significant antimycobacterial activity with low minimum inhibitory concentrations (MICs) .
  • Acetylcholinesterase and α-Glucosidase Inhibition : Other derivatives were screened for their inhibitory effects on acetylcholinesterase and α-glucosidase enzymes. These enzymes are critical in managing Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively. The results indicated promising inhibitory activity that warrants further exploration for therapeutic applications .

Pharmacological Profile

The pharmacological profile of this compound suggests several important characteristics:

  • Absorption and Distribution : The compound is predicted to have good human intestinal absorption and favorable blood-brain barrier permeability.
  • Cytochrome P450 Interactions : It shows potential interactions with various CYP450 enzymes, indicating possible drug-drug interactions that need to be assessed in clinical settings .

Case Studies

Several case studies have been published detailing the biological evaluation of compounds related to this structure:

  • Antimycobacterial Activity : A series of analogs were tested against Mycobacterium tuberculosis and showed varying degrees of effectiveness. The most potent analogs exhibited MIC values comparable to existing antitubercular agents .
  • Neuroprotective Effects : Research has suggested that certain derivatives may possess neuroprotective properties by inhibiting acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Scientific Research Applications

Synthesis of the Compound

The synthesis of the compound typically involves multiple steps that include the preparation of intermediates and their subsequent coupling reactions. One notable method includes the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides to yield sulfonamide derivatives. This process often employs bases such as sodium carbonate in aqueous media to facilitate the reaction under mild conditions .

Key Steps in Synthesis

  • Formation of Sulfonamide : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with a sulfonyl chloride.
  • Coupling with Tetrahydropyrrolo-Pyrazine : The sulfonamide is then coupled with 3,4,5-trimethoxyphenyl groups through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antidiabetic Activity

Recent studies have highlighted the potential of compounds derived from sulfonamides in treating Type 2 Diabetes Mellitus (T2DM). For instance, derivatives synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) moieties exhibited significant inhibitory activity against α-glucosidase enzymes, which are crucial in carbohydrate metabolism .

Neuroprotective Effects

The compound also shows promise in neuropharmacology. Its structural features suggest potential interactions with acetylcholinesterase enzymes, making it a candidate for Alzheimer's disease treatment. Inhibitors of this enzyme can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases .

Antimicrobial Properties

Research indicates that related compounds have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. The incorporation of benzodioxole structures has been linked to enhanced antimicrobial efficacy .

Case Study 1: Antidiabetic Potential

In a study evaluating multiple sulfonamide derivatives for their antidiabetic properties, it was found that certain compounds showed IC50 values significantly lower than standard drugs used for T2DM treatment. This suggests that these new derivatives could be developed into effective therapeutic agents for managing blood glucose levels.

Case Study 2: Neuroprotective Screening

Another study focused on the neuroprotective effects of similar compounds on neuronal cell lines. Results indicated that specific derivatives could reduce oxidative stress markers and improve neuronal survival rates under simulated ischemic conditions.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound Aα-Glucosidase Inhibitor25
Compound BAcetylcholinesterase Inhibitor30
Compound CAntibacterial15

Table 2: Synthesis Parameters

StepConditionsYield (%)
Sulfonamide FormationNa2CO3 in water at room temp85
Coupling ReactionDMF with base75
PurificationRecrystallization90

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including sulfonylation of the dihydrobenzo[d]dioxin core and subsequent coupling with the tetrahydropyrrolo-pyrazine moiety. Key steps include:

  • Controlled sulfonation : Use of sodium hydride (NaH) in dimethylformamide (DMF) to activate the sulfonyl donor .
  • Cyclization : Reaction conditions (e.g., THF solvent, Grignard reagents) must be optimized to prevent side reactions and ensure regioselectivity .
  • Purification : Column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) yields >50% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., DFT calculations) to validate the sulfonyl and trimethoxyphenyl groups .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error margins .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR : Identify signal splitting caused by conformational changes in the tetrahydropyrrolo-pyrazine ring .
  • 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to distinguish overlapping signals from the dihydrodioxin and trimethoxyphenyl groups .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for structurally analogous sulfonyl-piperazine derivatives .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Focus on modular synthetic modifications:

  • Substituent variation : Replace the 3,4,5-trimethoxyphenyl group with halogenated or electron-deficient aryl groups to assess impact on target binding .
  • Bioisosteric replacement : Substitute the sulfonyl group with phosphonate or carbonyl moieties to evaluate metabolic stability .
  • Biological assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., fungal tyrosinase) or cellular models to correlate structural changes with activity .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Key factors include:

  • Solvent selection : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce side reactions during sulfonylation .
  • Catalysis : Use Pd(OAc)2_2/Xantphos systems to enhance coupling efficiency between heterocyclic fragments .
  • Process control : Implement real-time monitoring via inline FTIR to detect intermediates and adjust reaction parameters dynamically .

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